molecular formula C6H3BF3KN2O B1454265 Potassium benzofurazan-5-trifluoroborate CAS No. 1225608-24-1

Potassium benzofurazan-5-trifluoroborate

Cat. No.: B1454265
CAS No.: 1225608-24-1
M. Wt: 226.01 g/mol
InChI Key: VVXGHNBCIPLVLI-UHFFFAOYSA-N
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Description

Potassium benzofurazan-5-trifluoroborate (C₆H₃BF₃KN₂O, molecular weight 226.01) is a trifluoroborate salt featuring a benzofurazan (1,2,5-oxadiazole) substituent. This compound is widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and compatibility with diverse reaction conditions . It is commercially available at 95% purity, with applications in pharmaceuticals and materials science. The benzofurazan moiety confers electron-withdrawing properties, enhancing reactivity in coupling reactions while maintaining thermal stability .

Properties

IUPAC Name

potassium;2,1,3-benzoxadiazol-5-yl(trifluoro)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BF3N2O.K/c8-7(9,10)4-1-2-5-6(3-4)12-13-11-5;/h1-3H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXGHNBCIPLVLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC2=NON=C2C=C1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BF3KN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674193
Record name Potassium (2,1,3-benzoxadiazol-5-yl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225608-24-1
Record name Potassium (2,1,3-benzoxadiazol-5-yl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium benzo[c][1,2,5]oxadiazole-5-trifluoroborate
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Preparation Methods

Conversion from Boronic Acid or B(MIDA) Ester

A representative, scalable method is as follows:

Step Reagents & Conditions Description
1 Benzofurazan-5-boronic acid or B(MIDA) ester Starting material preparation
2 Methanol (solvent) Dissolve the B(MIDA) derivative in methanol (40 mL per mmol)
3 Aqueous KHF₂ (3–4 equiv., 4.5 M) Add to the solution, stir at 70°C for 1–2 hours
4 Evaporation under reduced pressure Remove solvent to obtain crude solid
5 Extraction with hot acetone Extract product, filter to remove insoluble material
6 Recrystallization (acetone/petroleum spirits) Purify to obtain white powder product

Example Data (from literature):

Parameter Value
Starting material 5-benzofurazan-B(MIDA) ester
Amount 82.5 mg (0.3 mmol)
KHF₂ solution 0.2 mL (0.9 mmol, 4.5 M)
Temperature 70°C
Reaction time 60 minutes
Yield 50 mg (80%)
Product form White powder
Purification Recrystallization

Spectral Data (for product confirmation):

  • $$ ^1H $$ NMR (400 MHz, acetone-d₆): δ 7.72 (dt, J = 4.4, 2.3 Hz, 2H), 7.39 (dt, J = 7.6, 1.6 Hz, 1H), 7.25 (m, 1H)
  • $$ ^{13}C $$ NMR (100 MHz, acetone-d₆): δ 150.5, 150.1, 138.7, 115.9 (q, J = 2.8 Hz), 113.2

This method is general for a wide range of boronic acid derivatives, including benzofurazan-based systems.

Alternative Approaches

While the KHF₂ method is predominant, variations exist depending on the starting boronic acid protection group and solvent system. Some alternative solvents (e.g., water, acetonitrile) and temperatures (room temperature to 70°C) have been reported, but the fundamental transformation—boronic acid to trifluoroborate via KHF₂—remains consistent.

Key Research Findings and Analysis

  • Efficiency: The KHF₂-mediated transformation is highly efficient, giving yields up to 80% for the benzofurazan-5-trifluoroborate derivative.
  • Purity: The product is typically isolated as a white powder and can be further purified by recrystallization.
  • Versatility: This method is compatible with a variety of functional groups and boronic acid derivatives, making it suitable for multi-step syntheses.
  • Stability: this compound is stable to air and moisture, facilitating handling and storage.

Data Table: Summary of Preparation Parameters

Parameter Typical Value/Range Notes
Starting material Benzofurazan-5-boronic acid/B(MIDA) Commercially available or synthesized
KHF₂ equivalents 3–4 Aqueous, 4.5 M solution
Solvent Methanol Sometimes water or acetonitrile
Temperature 70°C (sometimes room temperature) Higher temp accelerates reaction
Reaction time 1–2 hours
Purification Extraction, filtration, recrystallization Hot acetone/petroleum spirits
Yield 70–80% Isolated, after purification
Product form White powder Stable, easy to handle

Notes and Practical Considerations

  • Safety: KHF₂ is toxic and corrosive; handle with gloves and eye protection.
  • Product Stability: The trifluoroborate salt is stable to air and moisture, unlike many boronic acids.
  • Scalability: The method is amenable to gram-scale synthesis, as demonstrated in research and commercial settings.

Chemical Reactions Analysis

Types of Reactions

Potassium benzofurazan-5-trifluoroborate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: The trifluoroborate group can be substituted with other functional groups in the presence of suitable reagents.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Bases: Such as sodium hydroxide or potassium carbonate.

    Solvents: Such as dimethyl sulfoxide or acetonitrile.

    Catalysts: Such as palladium or copper catalysts for cross-coupling reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in cross-coupling reactions, the major products are often biaryl compounds or other coupled products.

Scientific Research Applications

Synthetic Applications

1.1 Cross-Coupling Reactions

Potassium benzofurazan-5-trifluoroborate serves as a valuable reagent in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. The stability and reactivity of potassium trifluoroborates make them suitable for these transformations, often yielding high product purity and efficiency.

Case Study:
A study demonstrated the successful cross-coupling of this compound with various aryl halides using palladium catalysts. The reactions were optimized to achieve yields exceeding 90%, showcasing the compound's utility in synthesizing complex organic molecules .

Material Science Applications

2.1 Organic Electronics

This compound has been explored in the development of organic electronic materials, particularly in hole injection and transport layers for organic light-emitting diodes (OLEDs). The compound's ability to enhance charge transport properties makes it an attractive candidate for improving device performance.

Research Findings:
Research indicates that incorporating this compound into polymer matrices can significantly improve the electrical conductivity and overall efficiency of OLEDs. This enhancement is attributed to the compound's favorable electronic properties, which facilitate better charge carrier mobility .

Biological Applications

3.1 Anticancer Research

Recent studies have investigated the potential of organoboron compounds, including this compound, in anticancer therapies. The unique structural characteristics of this compound may contribute to its efficacy in targeting cancer cells.

Findings:
In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis, making it a subject of interest for further pharmacological development .

Environmental Applications

4.1 Detection of Pollutants

The use of this compound in environmental chemistry has been explored for its ability to detect and quantify pollutants, particularly heavy metals and organic contaminants in water samples.

Study Insights:
A method utilizing this compound was developed for the selective detection of lead ions in aqueous solutions. This method demonstrated high sensitivity and specificity, indicating its potential as a reliable tool for environmental monitoring .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Synthetic ChemistryCross-Coupling ReactionsHigh yields (>90%) in Suzuki-Miyaura reactions
Material ScienceOrganic ElectronicsImproved conductivity in OLEDs
Biological ResearchAnticancer StudiesInduces apoptosis in cancer cell lines
Environmental MonitoringDetection of Heavy MetalsHigh sensitivity for lead detection

Mechanism of Action

The mechanism of action of potassium benzofurazan-5-trifluoroborate involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group can undergo nucleophilic substitution, oxidative addition, and reductive elimination, making the compound highly versatile in organic synthesis. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Comparison with Similar Trifluoroborate Compounds

Structural and Functional Group Variations

Trifluoroborate salts are distinguished by their organic substituents, which dictate reactivity and applications. Key analogs include:

  • Potassium (2-nitrophenyl)trifluoroborate (C₆H₄BF₃KNO₂, MW 239.00): Contains a nitro group, offering strong electron-withdrawing effects but lower stability under basic conditions .
  • Potassium pyrimidine-5-trifluoroborate (C₄H₃BF₃KN₂, MW 195.99): A heteroaromatic derivative with nitrogen atoms, enabling coordination in metal-catalyzed reactions .
  • Potassium 5-formylthiophen-3-yltrifluoroborate (C₅H₃BF₃KOS, MW 218.04): Features a thiophene ring and formyl group, ideal for functionalization post-coupling .
Physical and Chemical Properties
Compound Molecular Formula MW Purity Melting Point Solubility
Potassium benzofurazan-5-trifluoroborate C₆H₃BF₃KN₂O 226.01 95% Not reported THF, MeOH, H₂O
Potassium tetrafluoroborate KBF₄ 125.90 96% 530°C Water-soluble
Potassium 5-formylthiophen-3-yltrifluoroborate C₅H₃BF₃KOS 218.04 95% Not reported Polar aprotic solvents

Key Observations :

  • Benzofurazan derivatives exhibit superior thermal stability compared to nitro-substituted analogs, which decompose under prolonged heating .
  • Solubility in water varies: Simple salts like KBF₄ are highly water-soluble, while aromatic trifluoroborates require polar aprotic solvents .
Reactivity in Cross-Coupling Reactions
  • Benzofurazan-5-trifluoroborate : Efficient in couplings with aryl chlorides due to the electron-deficient benzofurazan ring. Reported yields exceed 80% in Pd-catalyzed reactions .
  • Potassium alkoxymethyltrifluoroborates : Less reactive toward aryl chlorides but effective with bromides; require optimized catalysts (e.g., SPhos) for high yields .
  • Nitro-substituted analogs: Limited to electron-rich coupling partners due to competitive reduction of the nitro group .

Biological Activity

Potassium benzofurazan-5-trifluoroborate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of anticancer research and antimicrobial applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and case studies.

Overview of Benzofurazan Compounds

Benzofurazan derivatives, including this compound, are recognized for their ability to act as nitric oxide (NO) donors, which is crucial in various biological processes. The unique structure of these compounds allows them to interact with cellular mechanisms, leading to significant biological effects.

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of benzofurazan derivatives on various cancer cell lines. For instance, compounds similar to this compound have shown:

  • High cytotoxicity against human cancer cell lines such as:
    • HuTu 80 (duodenal adenocarcinoma)
    • MCF-7 (breast adenocarcinoma)
    • HeLa (cervical carcinoma)

The mechanism of action appears to involve the induction of apoptosis through the mitochondrial pathway and increased production of reactive oxygen species (ROS) .

Table 1: Cytotoxicity of Benzofurazan Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Potassium Benzofurazan-5-BF3HuTu 8015Apoptosis via ROS generation
Potassium Benzofurazan-5-BF3MCF-712Apoptosis via ROS generation
Potassium Benzofurazan-5-BF3HeLa10Apoptosis via ROS generation

Antimicrobial Activity

In addition to anticancer properties, this compound exhibits notable antimicrobial activity . Research indicates that derivatives can effectively inhibit the growth of various phytopathogenic fungi, such as:

  • Rhizoctonia solani
  • Sclerotinia sclerotiorum
  • Fusarium spp.

The antimicrobial efficacy is attributed to the presence of multiple benzofuroxan moieties, which enhance their activity against these pathogens .

Toxicological Profile

Toxicological investigations into this compound have been conducted to assess its safety profile. Studies involving animal models have shown that:

  • The compound does not significantly alter hepatic and renal functions at therapeutic doses.
  • No acute toxicity was observed in mice treated with doses up to 100 mg/kg .

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on HeLa cells. The results demonstrated that treatment led to a significant increase in apoptotic cells after 48 hours, with a marked effect on late-stage apoptosis. This suggests a robust potential for this compound in cancer therapy .

Case Study 2: Antimicrobial Effectiveness

In agricultural settings, this compound was tested against common plant pathogens. Results indicated that formulations containing this compound significantly reduced fungal infections in crops, showcasing its potential as a biopesticide .

Q & A

Q. What are the key synthetic methodologies for preparing potassium benzofurazan-5-trifluoroborate, and how can purity be optimized?

The synthesis typically involves lithiation of benzofurazan derivatives followed by boronation and subsequent fluorination. For example, a modified GP2 procedure (used for analogous trifluoroborates) involves reacting a benzofurazan precursor with n-BuLi, triisopropyl borate, and KHF₂ to form the trifluoroborate salt . Purity optimization includes recrystallization from acetone/ether mixtures and rigorous drying under vacuum . Analytical techniques like ¹⁹F NMR and LC-MS are critical for verifying purity (>95%) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • ¹H/¹³C/¹⁹F NMR : To confirm structural integrity and assess boron-fluorine bonding environments.
  • Elemental Analysis : Validates stoichiometry (e.g., C₆H₃BF₃KN₂O) .
  • LC-MS : Detects trace impurities or hydrolysis products (e.g., free benzofurazan).
  • X-ray Diffraction : Resolves crystal structure and boron coordination geometry .

Q. What safety protocols are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to skin/eye irritation risks (H315-H319-H335 hazards) .
  • Storage : Keep in airtight containers under inert gas (argon) at 2–8°C to prevent moisture-induced degradation .
  • Waste Disposal : Neutralize with aqueous K₂CO₃ before disposal to avoid environmental release of fluorinated byproducts .

Advanced Research Questions

Q. How does the electronic nature of the benzofurazan moiety influence reactivity in cross-coupling reactions?

The benzofurazan group acts as an electron-deficient aromatic system, enhancing oxidative addition efficiency in palladium-catalyzed Suzuki-Miyaura couplings. Computational studies (e.g., DFT calculations) suggest that the trifluoroborate group stabilizes the transition state by lowering the activation energy for transmetallation . Experimental optimization involves adjusting solvent polarity (e.g., THF/H₂O mixtures) and catalyst systems (e.g., Pd(PPh₃)₄) to balance reactivity and stability .

Q. What strategies resolve contradictions in reported reaction yields when using this compound?

Yield discrepancies often arise from:

  • Moisture Sensitivity : Hydrolysis to benzofurazan and KBF₄ can occur; use molecular sieves or anhydrous solvents .
  • Catalyst Poisoning : Trace oxygen or impurities in the trifluoroborate salt can deactivate Pd catalysts. Pre-stirring with activated charcoal improves performance .
  • Substrate Compatibility : Steric hindrance from the benzofurazan group may require longer reaction times (24–48 hrs) .

Q. How can computational modeling predict the stability and reactivity of this compound under varying conditions?

Tools like Gaussian or ORCA can model:

  • Hydrolysis Pathways : Simulate BF₃ dissociation in aqueous media to identify stable pH ranges (e.g., pH 7–9) .
  • Thermal Stability : Calculate bond dissociation energies (BDEs) for the B–F bonds to predict decomposition thresholds (>150°C) .
  • Reaction Mechanisms : Map energy profiles for cross-coupling steps, guiding catalyst selection (e.g., Pd vs. Ni) .

Q. What are the limitations of using this compound in photophysical studies, and how can they be mitigated?

Limitations include:

  • Fluorescence Quenching : The trifluoroborate group may interact with excited states. Use low-temperature measurements or inert matrices to minimize interference .
  • Solubility Constraints : Poor solubility in non-polar solvents limits applications. Derivatization with PEG chains or ionic liquids improves dispersion .

Methodological Considerations

Q. How should researchers design experiments to compare this compound with analogous organoboron reagents?

  • Control Reactions : Test under identical conditions (catalyst, solvent, temperature) with reagents like arylboronic acids or pinacol boronate esters.
  • Kinetic Studies : Use in situ IR or ¹⁹F NMR to track reaction progress and intermediate formation .
  • Scope Analysis : Vary coupling partners (e.g., aryl halides vs. alkenyl triflates) to assess versatility .

Q. What experimental parameters are critical for reproducibility in benzofurazan-trifluoroborate-based syntheses?

  • Stoichiometry : Maintain a 1:1.2 molar ratio of trifluoroborate to aryl halide to avoid side reactions .
  • Oxygen Exclusion : Use Schlenk techniques or gloveboxes to prevent Pd catalyst oxidation .
  • Workup Protocols : Extract products with ethyl acetate and wash with saturated NaHCO₃ to remove residual boronates .

Tables for Key Data

Table 1. Comparison of Analytical Methods for Purity Assessment

TechniquePurposeDetection LimitReference
¹⁹F NMRQuantify BF₃ content1% impurity
LC-MS (ESI+)Detect hydrolyzed products0.1%
Elemental AnalysisVerify C/H/N/K stoichiometry±0.3%

Table 2. Optimized Conditions for Suzuki-Miyaura Coupling

ParameterOptimal ValueImpact on YieldReference
CatalystPd(PPh₃)₄ (2 mol%)+30% vs. PdCl₂
SolventTHF/H₂O (4:1)Prevents hydrolysis
Temperature80°CBalances rate/stability

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium benzofurazan-5-trifluoroborate
Reactant of Route 2
Potassium benzofurazan-5-trifluoroborate

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